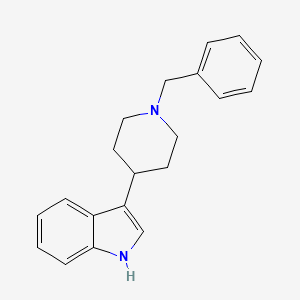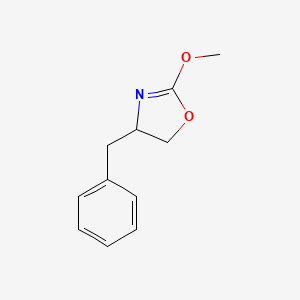
4-(Dimethylamino)-2-methylbutan-2-ol
Übersicht
Beschreibung
4-(Dimethylamino)-2-methylbutan-2-ol , also known as DMAP , is a derivative of pyridine. It is a white solid compound with the chemical formula (CH₃)₂NC₅H₄N . DMAP is of interest due to its increased basicity compared to pyridine, attributed to resonance stabilization from the NMe₂ substituent .
Synthesis Analysis
- Reaction with Dimethylamine : The 4-pyridylpyridinium cation reacts with dimethylamine to yield DMAP .
Molecular Structure Analysis
DMAP’s molecular structure consists of a pyridine ring with a dimethylamino group (NMe₂) attached at the 4-position. The resonance effect from the NMe₂ group enhances its basicity .
Chemical Reactions Analysis
- Kinetic Resolution Experiments : Chiral DMAP analogues are used for kinetic resolution of secondary alcohols and Evans auxiliary type amides .
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Reactions
The compound has been explored in various chemical reactions and syntheses. A study by Casy, Myers, and Pocha (1966) discussed the acid-catalyzed elimination of related compounds, resulting in the formation of corresponding butenes (Casy, Myers, & Pocha, 1966). Additionally, the base-catalyzed elimination of 2-chlorobutanes derived from similar compounds was investigated, leading to a mixture of fragmentation products (Casy, Myers, & Pocha, 1966).
Antituberculosis Activity
Omel’kov, Fedorov, and Stepanov (2019) synthesized new derivatives of the compound with significant antituberculosis activity. One of the derivatives, (1R*,2S*)-1-(6-Bromo-2-chloroquinolin-3-yl)-4-dimethylamino-2-(naphthalen-1-yl)-1-phenylbutan-2-ol hydrocitrate, exhibited high antituberculosis activity and is in the final stage of clinical trials (Omel’kov, Fedorov, & Stepanov, 2019).
Catalytic Actions in Synthesis
Nicponski (2014) explored the catalytic action of a related compound, 4-(dimethylamino)pyridine (DMAP), in the synthesis of 2-methylene-γ-butyrolactones. This reaction is significant for synthesizing compounds with acid-sensitive groups under neutral conditions (Nicponski, 2014).
Antimicrobial Activity
Ghorab, Soliman, Alsaid, and Askar (2017) synthesized a new series of compounds including 4-((4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino)-N-(substituted)benzenesulfonamide, which displayed interesting antimicrobial activity against a range of bacteria and fungi (Ghorab, Soliman, Alsaid, & Askar, 2017).
Analytical and Pharmacological Studies
Srinivasu, Rao, Sridhar, Kumar, Chandrasekhar, and Islam (2005) developed a new HPLC method for determining the presence of Zolmitriptan and its impurities, utilizing a derivative of the compound for analytical purposes (Srinivasu et al., 2005).
Wirkmechanismus
Eigenschaften
IUPAC Name |
4-(dimethylamino)-2-methylbutan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO/c1-7(2,9)5-6-8(3)4/h9H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJQUVLWORVOTCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCN(C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[4,5-dichloro-6-oxo-1(6H)-pyridazinyl]methyl 2-chloroacetate](/img/structure/B3034455.png)

![2-{[(4-Cyanophenyl)methyl]sulfanyl}acetic acid](/img/structure/B3034458.png)
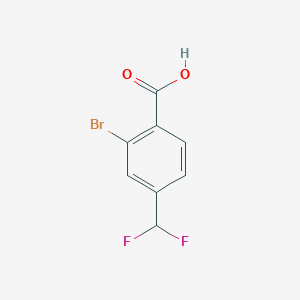
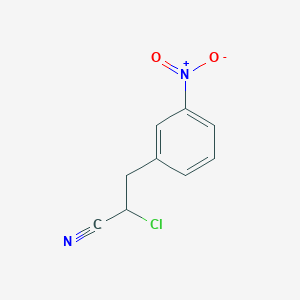

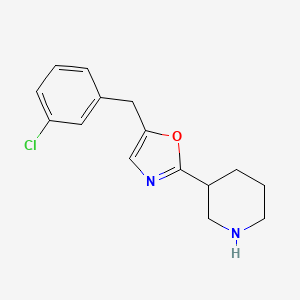

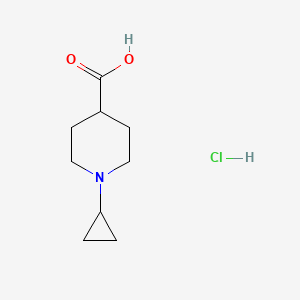
![3-(3,4-Dimethoxyphenyl)-5-[1-(3-methoxybenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B3034470.png)
